5-Bromospiro[indoline-3,4'-piperidin]-2-one
CAS No.: 920023-50-3
VCID: VC7867904
Molecular Formula: C12H13BrN2O
Molecular Weight: 281.15
* For research use only. Not for human or veterinary use.
![5-Bromospiro[indoline-3,4'-piperidin]-2-one - 920023-50-3](/images/structure/VC7867904.png)
Description |
5-Bromospiro[indoline-3,4'-piperidin]-2-one is a heterocyclic organic compound characterized by its unique spirocyclic structure. It integrates an indoline moiety with a piperidine ring, forming a rigid three-dimensional framework. The bromine atom at the 5-position of the indoline ring contributes significantly to its chemical and biological properties. This compound has drawn interest in medicinal chemistry and organic synthesis due to its potential applications in drug discovery and structural versatility. Structural FeaturesThe spirocyclic structure of 5-Bromospiro[indoline-3,4'-piperidin]-2-one provides:
Table 1: Basic Chemical Data
Synthesis PathwaysSeveral synthetic methods have been developed for producing spiro[indoline-piperidine] derivatives like 5-Bromospiro[indoline-3,4'-piperidin]-2-one. These typically involve:
General Reaction Scheme:
Medicinal ChemistryCompounds with similar spirocyclic frameworks have shown activity in:
Organic SynthesisThe bromine substituent allows for further chemical modifications, enabling the generation of analogs for structure–activity relationship (SAR) studies. Biological Activity and Research Status
Table 2: Comparison with Related Compounds
Limitations:
Future Research Directions:
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CAS No. | 920023-50-3 | ||||||||||||||||||||||
Product Name | 5-Bromospiro[indoline-3,4'-piperidin]-2-one | ||||||||||||||||||||||
Molecular Formula | C12H13BrN2O | ||||||||||||||||||||||
Molecular Weight | 281.15 | ||||||||||||||||||||||
IUPAC Name | 5-bromospiro[1H-indole-3,4'-piperidine]-2-one | ||||||||||||||||||||||
Standard InChI | InChI=1S/C12H13BrN2O/c13-8-1-2-10-9(7-8)12(11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) | ||||||||||||||||||||||
Standard InChIKey | PFFRGOQFTUYBQZ-UHFFFAOYSA-N | ||||||||||||||||||||||
SMILES | C1CNCCC12C3=C(C=CC(=C3)Br)NC2=O | ||||||||||||||||||||||
Canonical SMILES | C1CNCCC12C3=C(C=CC(=C3)Br)NC2=O | ||||||||||||||||||||||
PubChem Compound | 59657582 | ||||||||||||||||||||||
Last Modified | Aug 19 2023 |
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